molecular formula C10H12O3 B14452917 Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- CAS No. 76227-09-3

Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)-

Cat. No.: B14452917
CAS No.: 76227-09-3
M. Wt: 180.20 g/mol
InChI Key: JDNBRBUDLGGLQH-JTQLQIEISA-N
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Description

Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- is an organic compound with the molecular formula C10H12O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- typically involves the use of starting materials such as benzyl alcohol and propanal. One common synthetic route includes the following steps:

    Protection of the hydroxyl group: Benzyl alcohol is reacted with a protecting group to form benzyl ether.

    Aldol reaction: The protected benzyl alcohol undergoes an aldol reaction with propanal in the presence of a base, such as sodium hydroxide, to form the desired product.

    Deprotection: The protecting group is removed to yield Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)-.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The phenylmethoxy group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 3-oxo-2-(phenylmethoxy)propanal.

    Reduction: Formation of 3-hydroxy-2-(phenylmethoxy)propanol.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and undergo nucleophilic addition reactions, influencing various biochemical processes. The phenylmethoxy group can interact with hydrophobic regions of proteins and other biomolecules, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

    Propanal, 3-hydroxy-2-(hydroxymethyl)-: Similar structure but with a hydroxymethyl group instead of a phenylmethoxy group.

    Propanal, 3-hydroxy-2-(methoxy)-: Similar structure but with a methoxy group instead of a phenylmethoxy group.

    Propanal, 3-hydroxy-2-(ethoxy)-: Similar structure but with an ethoxy group instead of a phenylmethoxy group.

Uniqueness

Propanal, 3-hydroxy-2-(phenylmethoxy)-, (2R)- is unique due to the presence of the phenylmethoxy group, which imparts distinct chemical properties and potential applications. The chiral nature of the compound also adds to its uniqueness, as it can exist in different enantiomeric forms with specific biological activities.

Properties

CAS No.

76227-09-3

Molecular Formula

C10H12O3

Molecular Weight

180.20 g/mol

IUPAC Name

(2R)-3-hydroxy-2-phenylmethoxypropanal

InChI

InChI=1S/C10H12O3/c11-6-10(7-12)13-8-9-4-2-1-3-5-9/h1-6,10,12H,7-8H2/t10-/m0/s1

InChI Key

JDNBRBUDLGGLQH-JTQLQIEISA-N

Isomeric SMILES

C1=CC=C(C=C1)CO[C@H](CO)C=O

Canonical SMILES

C1=CC=C(C=C1)COC(CO)C=O

Origin of Product

United States

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